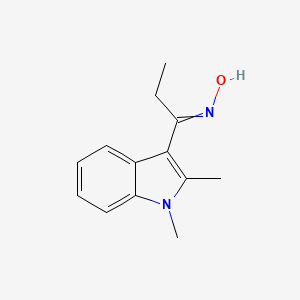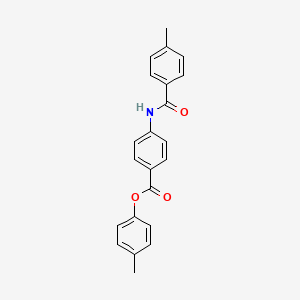![molecular formula C12H17NO2 B14394946 N-{[3-(Propan-2-yl)phenyl]methyl}glycine CAS No. 88720-29-0](/img/structure/B14394946.png)
N-{[3-(Propan-2-yl)phenyl]methyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(Propan-2-yl)phenyl]methyl}glycine is an organic compound that belongs to the class of glycine derivatives It features a phenyl ring substituted with a propan-2-yl group and a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Propan-2-yl)phenyl]methyl}glycine typically involves the reaction of 3-(Propan-2-yl)benzyl chloride with glycine in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-{[3-(Propan-2-yl)phenyl]methyl}glycine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The glycine moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
科学的研究の応用
N-{[3-(Propan-2-yl)phenyl]methyl}glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-{[3-(Propan-2-yl)phenyl]methyl}glycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.
Methiopropamine: A compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
2-Propenal, 2-methyl-3-phenyl-: A compound with a similar phenyl ring structure but different substituents.
Uniqueness
N-{[3-(Propan-2-yl)phenyl]methyl}glycine is unique due to its specific combination of a phenyl ring with a propan-2-yl group and a glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
88720-29-0 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
2-[(3-propan-2-ylphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11-5-3-4-10(6-11)7-13-8-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
InChIキー |
VKTASFUDYYQVRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)CNCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)

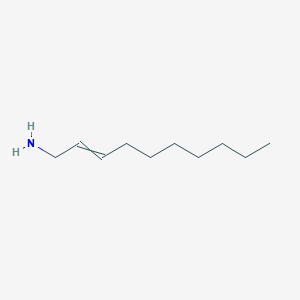
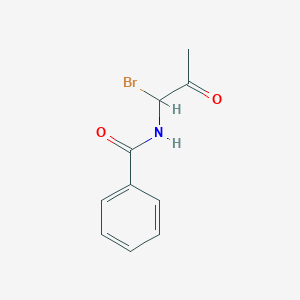
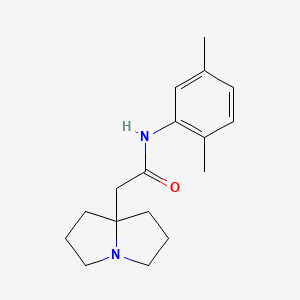
![(2E)-2-[(Benzenesulfonyl)amino]-N-hexyl-2-(hexylimino)acetamide](/img/structure/B14394886.png)
![N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea](/img/structure/B14394890.png)

![9-(1-Hydroxyethyl)-10,11b-dimethyl-2,3,4,4a,5,6,6a,6b,7,8,10a,11,11a,11b-tetradecahydro-1h-benzo[a]fluoren-3-ol](/img/structure/B14394905.png)

